molecular formula C9H13NO2 B1590999 Ethyl 1-cyanocyclopentanecarboxylate CAS No. 28247-14-5

Ethyl 1-cyanocyclopentanecarboxylate

Cat. No. B1590999
CAS RN: 28247-14-5
M. Wt: 167.2 g/mol
InChI Key: VPWIERPHIAKPOH-UHFFFAOYSA-N
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Description

Ethyl 1-cyanocyclopentanecarboxylate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 1-cyanocyclopentanecarboxylate is 1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 . This indicates that the molecule consists of a cyclopentane ring with a nitrile (CN) group and an ethyl ester (COOC2H5) group attached.


Physical And Chemical Properties Analysis

Ethyl 1-cyanocyclopentanecarboxylate is a liquid at room temperature . It has a molecular weight of 167.21 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 1-cyanocyclopentanecarboxylate is a versatile compound used in various synthesis and chemical applications. For instance, it has been utilized in the synthesis of fused heterocycles, as highlighted by Zoorob, Elsherbini, and Hamama (2012). They employed Ethyl 2-oxocyclododecanecarboxylate, a related compound, as a key intermediate for creating macrocyclic systems with nitrogen heterocycles, demonstrating the compound's utility in complex chemical synthesis (Zoorob et al., 2012).

In Agricultural and Horticultural Applications

In the agricultural sector, Ethyl 1-cyanocyclopentanecarboxylate's derivatives, like 1-Methylcyclopropene (1-MCP), have shown significant impact. Watkins (2006) detailed how 1-MCP, an ethylene perception inhibitor, has been widely adopted in the apple industry to maintain product quality. Its application has led to an explosion of research on its effects on fruits and vegetables, both for understanding ethylene's role in ripening and as a commercial technology (Watkins, 2006).

Biochemical and Physiological Research

From a biochemical perspective, Cruz-Jiménez et al. (2022) explored the use of Ethyl and methyl cyanoformate (Mander’s reagent) for C-selective ketone alcoxycarbonylations. They found these reagents could yield oxoalkenenitriles through deoxycyanation on 1,3-dicarbonyl compounds, marking an innovative approach in organic synthesis (Cruz-Jiménez et al., 2022).

Innovative Encapsulation Techniques

A notable innovation in encapsulation techniques involved the use of cucurbit[6]uril for encapsulating 1-Methylcyclopropene, a derivative of Ethyl 1-cyanocyclopentanecarboxylate. Zhang et al. (2011) demonstrated that this approach was effective for storing 1-MCP, a gaseous and unstable compound, enhancing its application in preserving horticultural products (Zhang et al., 2011).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, derivatives of Ethyl 1-cyanocyclopentanecarboxylate have been synthesized for potential therapeutic applications. Madhavi and Sreeramya (2017) synthesized a series of compounds derived from Ethyl 1-cyanocyclopentanecarboxylate for evaluating their antioxidant and anti-inflammatory activities. Their study indicated that compounds with phenolic substitution exhibited significant biological activities (Madhavi & Sreeramya, 2017).

Safety And Hazards

The safety information for Ethyl 1-cyanocyclopentanecarboxylate indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .

properties

IUPAC Name

ethyl 1-cyanocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWIERPHIAKPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576921
Record name Ethyl 1-cyanocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyanocyclopentanecarboxylate

CAS RN

28247-14-5
Record name Ethyl 1-cyanocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (2.50 g, 22 mmol) and 1,4-dibromobutane (5.00 g, 23.0 mmol) were dissolved in anhydrous DMF (20 ml) under nitrogen and cesium carbonate (21.0 g, 64 mmoles) added with water bath cooling. After stirring at room temperature for 18 h the reaction was diluted with water and extracted with ethyl acetate (2×80 ml), the organic layers were combined and washed with water (40 ml) and saturated aqueous sodium chloride solution (25 ml). The organics were dried over magnesium sulphate, filtered and evaporated under reduced pressure to give 1-cyano-cyclopentanecarboxylic acid ethyl ester as an almost colourless oil (3.64 g, 98%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Campaigne, RA Forsch - The Journal of Organic Chemistry, 1978 - ACS Publications
… most conveniently prepared from ethyl 1cyanocyclopentanecarboxylate, readily available by ring annotation of ethyl cyanoacetate with 1,4-dibromobutane by treatment with sodium …
Number of citations: 14 pubs.acs.org
PM Cowley, J Baker, KI Buchanan, I Carlyle… - Bioorganic & medicinal …, 2011 - Elsevier
… -(Aminomethyl)cyclopentyl)ethanol (38) was prepared from ethyl cyanoacetate (35) treated with sodium ethoxide and 1,4-dibromobutane to give ethyl 1-cyanocyclopentanecarboxylate (…
Number of citations: 3 www.sciencedirect.com

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